Product packaging for 3-Hydroxyhexa-2,4-dienedioic acid(Cat. No.:CAS No. 113516-58-8)

3-Hydroxyhexa-2,4-dienedioic acid

Cat. No.: B14294819
CAS No.: 113516-58-8
M. Wt: 158.11 g/mol
InChI Key: DLKZGMNZEDNHKO-UHFFFAOYSA-N
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Description

3-Hydroxyhexa-2,4-dienedioic acid, also systematically known as (2E,4Z)-3-hydroxyhexa-2,4-dienedioic acid and commonly referred to as 3-hydroxy- cis , cis -muconate, is a key metabolic intermediate in microbial biodegradation pathways . This compound is critically involved in the benzoate degradation pathway, where it serves as a precursor for further enzymatic reactions in the breakdown of aromatic compounds . Researchers studying environmental microbiology and bioremediation can utilize this compound to investigate and elucidate the metabolic mechanisms by which microorganisms process aromatic pollutants. Furthermore, derivatives and structurally similar dihydroxy-dienedioic acid esters are of significant interest in synthetic chemistry for the formation of more complex molecules, such as hydrazide-based compounds . In environmental chemistry, related hydroxy-dienoic acids have been identified as products in the oxidative processing of catechol, a process relevant to atmospheric aerosol formation . Provided as a high-purity solid for research purposes. This product is intended for laboratory research use only and is not classified or intended for human consumption, diagnostic use, or any therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O5 B14294819 3-Hydroxyhexa-2,4-dienedioic acid CAS No. 113516-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113516-58-8

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

3-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11)

InChI Key

DLKZGMNZEDNHKO-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)O

Origin of Product

United States

Ecological and Biological Occurrence of 3 Hydroxyhexa 2,4 Dienedioic Acid

Microbial Production and Biotransformation of the Chemical Compound

The presence of 3-Hydroxyhexa-2,4-dienedioic acid in various ecosystems is primarily linked to the metabolic activities of microorganisms. These microbes possess enzymatic machinery capable of transforming complex organic molecules into simpler compounds, with this compound often appearing as a transient product in these biochemical pathways.

Isolation and Characterization of Microorganisms Involved

A notable example of a microorganism capable of producing this compound is the bacterium Achromobacter spanius strain S11. mdpi.com This strain was isolated from contaminated water and has demonstrated the ability to degrade the common non-steroidal anti-inflammatory drug, ibuprofen (B1674241). mdpi.com During the biodegradation of ibuprofen by A. spanius S11, this compound is formed as a metabolic intermediate. mdpi.com The identification of such microorganisms is crucial for understanding the environmental fate of pharmaceutical pollutants. The isolation process for such bacteria typically involves enrichment cultures in media containing the target pollutant as the sole carbon source, followed by standard microbiological techniques for purification and identification. mdpi.com

Specificity of Microbial Strains in Metabolizing Precursors

The production of this compound is highly dependent on the specific metabolic capabilities of the microbial strain and the nature of the precursor compound. In the case of Achromobacter spanius S11, the degradation of ibuprofen involves a series of hydroxylation and oxidation reactions. mdpi.com The initial steps involve the addition of hydroxyl groups to the ibuprofen molecule, followed by ring cleavage, eventually leading to the formation of this compound before it is further metabolized. mdpi.comresearchgate.net This indicates the presence of a specific enzymatic cascade, likely involving monooxygenases and dioxygenases, that is induced in the presence of ibuprofen. mdpi.com

Formation in Environmental Biogeochemical Processes

Beyond the targeted degradation of specific pollutants, this compound also emerges as an intermediate in broader environmental processes involving the breakdown of naturally occurring and anthropogenic aromatic compounds.

Oxidative Degradation of Aromatic Pollutants

The formation of this compound has been observed during the oxidative degradation of various aromatic pollutants. For instance, its presence has been detected as an intermediate in the photocatalytic ozonation of the pesticide tetradifon (B1682753). gnest.org In this process, the complex aromatic structure of tetradifon is broken down through a series of oxidative steps, leading to the formation of simpler, more biodegradable compounds, including this compound. gnest.org Similarly, it has been identified as a product in the catalytic wet peroxide oxidation of 4-nitrophenol. researchgate.net

Another significant precursor is catechol, a common aromatic compound found in industrial wastewater and as a structural unit in many natural organic molecules. The heterogeneous oxidation of catechol, for example through ozonolysis, can lead to the formation of this compound. acs.orgresearchgate.netresearchgate.net This process is relevant in atmospheric chemistry and in the treatment of catechol-containing effluents.

The following table summarizes the precursors and the processes leading to the formation of this compound.

Precursor CompoundProcessReference
IbuprofenMicrobial Biodegradation mdpi.com
TetradifonPhotocatalytic Ozonation gnest.org
4-NitrophenolCatalytic Wet Peroxide Oxidation researchgate.net
CatecholHeterogeneous Ozonolysis acs.orgresearchgate.netresearchgate.net

Metabolic Pathways and Enzymology of 3 Hydroxyhexa 2,4 Dienedioic Acid

Catabolic Pathways Yielding or Involving 3-Hydroxyhexa-2,4-dienedioic acid

Aromatic Compound Degradation Pathways (e.g., Catechol, Phenol Derivatives, Biphenyls, Phenanthrene, Toluene)

The microbial degradation of a wide array of aromatic compounds converges on a few key central intermediates, with catechol and its derivatives being paramount. The catabolism of these intermediates is crucial for the complete mineralization of complex aromatic pollutants. One of the principal routes for this is the meta-cleavage pathway, which is integral to the degradation of numerous aromatic hydrocarbons. nih.govresearchgate.netresearchgate.net

In this pathway, the aromatic ring of catechol is cleaved by the enzyme catechol 2,3-dioxygenase adjacent to the two hydroxyl groups. nih.govnih.gov This enzymatic step is a critical point in the degradation of compounds such as benzoate, naphthalene, phenol, and toluene, which are initially converted to catechol before ring fission. nih.gov The product of this cleavage, 2-hydroxymuconic semialdehyde, is a key precursor in a series of reactions that can lead to intermediates like 2-oxopent-4-enoate, and ultimately to central metabolites such as pyruvate (B1213749) and acetaldehyde. nih.govnih.gov

The degradation of more complex polycyclic aromatic hydrocarbons (PAHs) like biphenyl and phenanthrene also often proceeds through catechol. For instance, the upper pathway for biphenyl degradation in many bacteria involves a series of enzymatic steps that convert biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate. ethz.chresearchgate.net Benzoate can then be further metabolized to catechol. Similarly, phenanthrene degradation can proceed through pathways that generate intermediates like 1-hydroxy-2-naphthoic acid, which can be further metabolized via pathways that lead to catechol. microbiologyresearch.orgresearchgate.netethz.chresearchgate.netosdd.net

The following table summarizes the involvement of key aromatic compounds in pathways that can generate precursors to this compound.

Aromatic CompoundKey Intermediate Leading to Ring CleavageDegrading Organisms (Examples)
Catechol CatecholPseudomonas putida, Azotobacter, Ralstonia
Biphenyl Benzoate, 2,3-dihydroxybiphenylPseudomonas sp. strain LB400, Rhodococcus strains
Phenanthrene 1-hydroxy-2-naphthoic acid, SalicylatePseudomonas spp., Aeromonas, Alcaligenes, Bacillus, Micrococcus sp.
Naphthalene Salicylate, 1,2-dihydroxynaphthalenePseudomonas putida G7, Aeromonas sp.
Toluene CatecholPseudomonas putida

Steroid and Fatty Acid Catabolism (e.g., Cholesterol Degradation Intermediates)

The microbial catabolism of steroids, such as cholesterol, involves the systematic dismantling of both the aliphatic side-chain and the polycyclic steroid nucleus. While the initial steps focus on the side-chain, subsequent degradation of the ring structures can produce a variety of intermediates. The aerobic degradation of cholesterol in bacteria like Pseudomonas sp. NCIB 10590 leads to the formation of several acidic intermediates, including cholest-4-en-3-one-26-oic acid and chol-4-en-3-one-24-oic acid. nih.gov

The breakdown of the cholesterol side-chain is thought to occur through a process analogous to the β-oxidation of fatty acids, yielding propionyl-CoA and acetyl-CoA. nih.govresearchgate.net The degradation of the steroid rings, however, is a more complex process. While direct evidence for the formation of this compound from steroid catabolism is not extensively documented, the cleavage of the steroid rings would be expected to generate dicarboxylic acids and other aliphatic intermediates. In anaerobic environments, the degradation of cholesterol has been observed in denitrifying bacteria like Sterolibacterium denitrificans, following a 2,3-seco pathway. researchgate.netasm.org This pathway involves the cleavage of the A-ring and subsequent degradation steps.

The table below outlines key aspects of cholesterol degradation relevant to the potential formation of ring-cleavage products.

Catabolic ProcessKey IntermediatesDegrading Organisms (Examples)
Aerobic Cholesterol Degradation Cholest-4-en-3-one, Androsta-1,4-diene-3,17-dione, C22 and C24 carboxylic acidsPseudomonas sp. NCIB 10590, Mycobacterium, Nocardia
Anaerobic Cholesterol Degradation 25-hydroxycholest-4-en-3-one, C26 and C22 carboxylic intermediatesSterolibacterium denitrificans

Flavonoid and Simple Phenolic Compound Transformations

Flavonoids are a diverse group of natural phenolic compounds found in plants. nih.gov Due to their aromatic nature, their microbial degradation involves pathways similar to those for other aromatic compounds. The breakdown of flavonoids by intestinal microflora and other microorganisms can lead to the formation of various phenolic acids through the fission of their heterocyclic C ring. mdpi.com These resulting phenolic acids can then be further metabolized. For instance, the degradation of certain flavonoids can yield protocatechuic acid, which is a dihydroxybenzoic acid that can be a substrate for ring-cleavage enzymes. mdpi.com The transformation of these simpler phenolic compounds often leads to the formation of catechols, which are then channeled into the meta- or ortho-cleavage pathways. researchgate.net

Xenobiotic and Pesticide Biodegradation (e.g., Halogenated Aromatics, Organophosphates)

The biodegradation of xenobiotic compounds, including many pesticides, is a critical process for environmental remediation. Many of these compounds possess aromatic structures that are often halogenated or otherwise substituted. The microbial degradation of these recalcitrant molecules frequently involves initial transformation steps to remove the substitutions, followed by the central aromatic degradation pathways. nih.govresearchgate.netnih.gov

For example, the degradation of halogenated aromatic compounds often proceeds by converting them into less toxic and more soluble compounds like catechol, hydroquinone, or protocatechuate. nih.gov The removal of halogen atoms is a key detoxification step. nih.gov Once formed, these catecholic intermediates are substrates for ring-cleavage dioxygenases, leading to their incorporation into central metabolism. nih.govresearchgate.net The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for instance, is degraded by various bacteria through pathways that generate substituted catechols. nih.govnih.gov

Similarly, the biodegradation of organophosphate pesticides can involve the hydrolysis of phosphoester bonds, yielding halogenated or non-halogenated aromatic compounds. nih.govmdpi.comscielo.org.mxnih.govbbrc.in These aromatic moieties are then funneled into catabolic pathways, often involving catechol intermediates and subsequent ring cleavage. imrpress.com

The following table provides examples of xenobiotic compounds whose degradation pathways may involve intermediates related to this compound.

Xenobiotic/Pesticide ClassExample CompoundKey Degradation Intermediates
Halogenated Aromatics 2,4-Dichlorophenoxyacetic acid (2,4-D)Dichlorocatechol
Organophosphates Chlorpyrifos, ProfenofosHalogenated phenol derivatives
Polychlorinated Biphenyls (PCBs) Various congenersChlorobenzoates, Dihydroxylated biphenyls

Enzymatic Mechanisms for the Formation and Conversion of this compound

Dioxygenase-Mediated Ring Cleavage Reactions

The central enzymatic reaction leading to the formation of acyclic intermediates from aromatic compounds is the cleavage of the benzene ring, a process catalyzed by dioxygenases. researchgate.netresearchgate.netcsic.es These enzymes incorporate both atoms of molecular oxygen into their aromatic substrates. nih.gov There are two major classes of ring-cleaving dioxygenases: intradiol and extradiol dioxygenases.

Extradiol dioxygenases, which catalyze meta-cleavage, are particularly relevant to the formation of precursors of this compound. csic.es These non-heme iron(II)-containing enzymes cleave the bond adjacent to the hydroxyl groups of catecholic substrates. nih.govresearchgate.net A well-studied example is catechol 2,3-dioxygenase, which converts catechol into 2-hydroxymuconic semialdehyde. rsc.org This product is then the substrate for a subsequent dehydrogenase or hydrolase, leading to further degradation. nih.govnih.gov The versatility of extradiol dioxygenases allows them to act on a variety of substituted catechols, which is crucial for the degradation of a wide range of natural and xenobiotic aromatic compounds. nih.gov The mechanism of these enzymes involves the binding of both the catecholic substrate and molecular oxygen to the active site Fe(II) center, facilitating the transfer of an electron from the substrate to oxygen and initiating the ring cleavage reaction. nih.govresearchgate.net

The table below details key enzymes involved in the ring cleavage of aromatic compounds.

EnzymeSubstrateProduct
Catechol 2,3-dioxygenase Catechol2-Hydroxymuconic semialdehyde
Protocatechuate 4,5-dioxygenase Protocatechuate2-hydroxy-4-carboxymuconic semialdehyde
Biphenyl dioxygenase Biphenylcis-2,3-dihydro-2,3-dihydroxybiphenyl
Naphthalene dioxygenase Naphthalenecis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene

Hydratase and Dehydrogenase Activities

The metabolism of hydroxylated dienedioic acids is characterized by the sequential action of hydratases and dehydrogenases. In bacterial pathways, a hydratase is responsible for the addition of water across a double bond of the six-carbon chain. For instance, 2-hydroxyhexa-2,4-dienoate hydratase catalyzes the conversion of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate to 4-hydroxy-2-oxohexanoate metanetx.org. This reaction is a critical step in preparing the molecule for subsequent cleavage.

Following the initial ring cleavage of aromatic compounds like catechol, a dehydrogenase is often the first enzyme to act on the resulting aldehyde. Specifically, 2-hydroxymuconic semialdehyde dehydrogenase, an NAD(P)+-dependent enzyme, catalyzes the oxidation of 2-hydroxymuconate semialdehyde to 2-hydroxymuconate (2-hydroxyhexa-2,4-dienedioic acid) nih.gov. This oxidation is a key step in the meta-cleavage pathway, converting a reactive aldehyde into a carboxylic acid that can be further metabolized nih.gov. In some pathways, the dienedioate is acted upon by a hydrolase, which cleaves a carbon-carbon bond, yielding smaller molecules like formate and 2-oxopent-4-enoate wikipedia.org. The 2-oxopent-4-enoate is then acted upon by a hydratase (2-oxopent-4-enoate hydratase) as part of its degradation cascade nih.gov.

Characterization of Enzyme Kinetics and Catalytic Specificity

The enzymes that process hexa-2,4-dienedioic acid derivatives exhibit specific kinetic profiles. While data for enzymes acting directly on the 3-hydroxy isomer is scarce, extensive research on homologous enzymes from aromatic degradation pathways provides insight into their efficiency and substrate affinity. For example, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase, which acts on a similar substrate, has been purified and characterized wikipedia.org. Kinetic analysis of this enzyme revealed a Michaelis constant (K'm) for its substrate of 4.6 µM and a maximal velocity (Vmax) of 3.3 µmol min⁻¹ wikipedia.org.

Another key enzyme in the formation of the precursor to these intermediates is catechol 2,3-dioxygenase. Studies on its inactivation by substrate analogs like 3-fluorocatechol have determined a Ki of 17 µM nih.gov. The tautomerase that acts on the downstream product 2-hydroxymuconate, 4-oxalocrotonate tautomerase, has also been kinetically characterized with its natural substrate and its derivatives umn.edu.

EnzymeSubstrateKinetic ParameterValueReference
2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolaseHOPDAK'm4.6 µM wikipedia.org
2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolaseHOPDAVmax3.3 µmol min⁻¹ wikipedia.org
Catechol 2,3-dioxygenase3-Fluorocatechol (Inhibitor)Ki17 µM nih.gov

Investigation of Enzyme Cofactor Requirements and Active Site Architectures

The catalytic function of enzymes in these pathways is often dependent on specific cofactors and highly conserved active site architectures. Many dehydrogenases, such as 2-hydroxymuconic semialdehyde dehydrogenase, require NAD⁺ or NADP⁺ as a cofactor for the oxidation of aldehydes to carboxylic acids nih.gov. In contrast, some related hydrolases have been shown to function without the need for a cofactor wikipedia.org.

The active sites of these enzymes contain specific amino acid residues crucial for catalysis. For instance, hydrolases involved in meta-cleavage pathways often feature a conserved Gly-X-Ser-X-Gly sequence, with a serine residue acting as the key nucleophile in the catalytic mechanism wikipedia.org. Mutation of this active site serine to alanine has been shown to cause a significant reduction in enzyme activity wikipedia.org. Similarly, 4-oxalocrotonate tautomerase, which acts on the related 2-hydroxymuconate, is notable for using an N-terminal proline residue as the catalytic base, a rare mechanism among enzymes nih.gov. Its active site also relies on arginine residues for substrate binding and acid catalysis nih.gov.

Studies on Enzyme Inhibition and Inactivation Mechanisms

Enzymes in aromatic catabolic pathways can be susceptible to inhibition and inactivation, particularly by substrate analogs. A well-studied example is the suicide inactivation of catechol 2,3-dioxygenase, the enzyme that generates the precursor to 2-hydroxyhexa-2,4-dienedioic acid nih.gov. When the enzyme processes halogenated catechols, such as 3-fluorocatechol or 3-chlorocatechol, it generates highly reactive acyl halides nih.gov. These products can then irreversibly bind to the enzyme, leading to its inactivation nih.gov.

This inactivation can occur through different mechanisms. With 3-chlorocatechol, the inactivation appears to happen exclusively at the active site, as the reactive product does not diffuse into the surrounding medium nih.gov. However, in the case of 3-fluorocatechol, the inactivation is more complex, involving reactive species that can diffuse from the active site and cause nonspecific damage, an effect that can be mitigated by scavenging agents like 2-mercaptoethanol nih.gov. Such mechanism-based inhibitors are powerful tools for studying enzyme function and can be lethal to microorganisms if the targeted pathway is essential nih.gov.

Downstream Metabolic Fates of this compound

Entry into Central Metabolic Pathways (e.g., TCA Cycle Intermediates)

The ultimate fate of the carbon atoms from this compound is their complete oxidation via central metabolic pathways. The degradation cascade for the related 2-hydroxyhexa-2,4-dienedioic acid (2-hydroxymuconic acid) leads to the formation of pyruvate and acetaldehyde nih.govresearchgate.netigem.org. These molecules are key intermediates in core metabolism.

Pyruvate can directly enter the tricarboxylic acid (TCA) cycle after being converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetaldehyde is typically oxidized to acetate, which is then activated to acetyl-CoA and also funneled into the TCA cycle. The TCA cycle is the central hub of cellular respiration, and the entry of these two- and three-carbon units allows the cell to harvest the remaining chemical energy in the form of ATP and reducing equivalents (NADH and FADH₂) eragene.com.

Subsequent Conversion to Smaller Carboxylic Acids (e.g., Oxalic acid, Fumaric acid)

The enzymatic breakdown of 2-hydroxyhexa-2,4-dienedioic acid and its precursors yields several smaller carboxylic acids. The hydrolytic route of metabolism for 2-hydroxymuconic semialdehyde produces formate and 2-oxopent-4-enoate wikipedia.org. Formate is a simple one-carbon carboxylic acid. The main pathway continues to break down the five-carbon chain into pyruvate (a three-carbon keto acid) and acetaldehyde (a two-carbon aldehyde) nih.gov.

A comprehensive article on the chemical compound This compound cannot be generated at this time. Extensive searches for scientific literature regarding its biosynthesis, enzymatic synthesis, abiotic formation, and engineered biosynthetic pathways have yielded no specific information for this particular molecule.

The search results primarily contain information on other compounds, most notably 3-hydroxypropionic acid (3-HP) , which is a significant platform chemical in biotechnology. While there is extensive research on the metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of 3-HP from various substrates such as glucose and acetic acid, this information is not applicable to this compound. nih.govnih.govnih.govrsc.orgnih.govresearchgate.net

Similarly, searches for related terms such as "hydroxymuconic acid" did not provide the necessary details to fulfill the requested outline for this compound. The available data focuses on different molecular structures and metabolic pathways.

Therefore, due to the lack of specific research findings on the biosynthesis and chemoenzymatic synthesis of this compound and its analogues, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline. Further research would be required to elucidate the potential roles and synthesis routes of this specific compound.

Advanced Analytical Methodologies for the Investigation of 3 Hydroxyhexa 2,4 Dienedioic Acid

Chromatographic Separation Techniques for Isomers and Metabolites

Chromatographic methods are paramount for isolating 3-hydroxyhexa-2,4-dienedioic acid from intricate biological or chemical mixtures, and for separating its various isomers. The choice of technique depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids like this compound. Due to the compound's polar nature, arising from its two carboxylic acid groups and one hydroxyl group, specialized columns are required for effective separation.

Reversed-phase (RP) HPLC is a common starting point, though retention can be challenging. The use of polar-embedded or aqueous-compatible C18 columns can improve the retention of polar analytes. For more robust separation from other organic acids, ion-exchange chromatography or specialized organic acid columns are often employed. shodex.comhelixchrom.com These columns utilize stationary phases that interact with the carboxyl groups, providing enhanced resolution. sielc.com For instance, a mixed-mode column combining reversed-phase and anion-exchange characteristics can offer unique selectivity for dicarboxylic and tricarboxylic acids. helixchrom.com Detection is typically achieved using a UV detector, as the conjugated double bond system in this compound is expected to have a significant UV absorbance.

Table 1: HPLC Column Technologies for Organic Acid Separation

Column Type Separation Principle Advantages for this compound
Reversed-Phase (e.g., C18, C8) Partitioning based on hydrophobicity. Widely available; good for general-purpose separation.
Polar-Embedded RP Contains polar groups within the alkyl chains to enhance retention of polar compounds. Improved retention and peak shape compared to standard RP.
Ion-Exchange Separation based on ionic interactions between the analyte and charged stationary phase. High selectivity for charged molecules like dicarboxylic acids.
Organic Acid Columns Specifically designed polymer-based or silica-based columns for separating organic acids. Optimized for high resolution of structurally similar acids. shodex.com

| Mixed-Mode | Combines multiple separation mechanisms (e.g., RP and ion-exchange). | Offers unique and tunable selectivity. helixchrom.com |

A procedure for separating fatty acids as naphthacyl esters by reverse-phase HPLC has been described, which could be adapted for dicarboxylic acids, potentially improving detection sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound, with its polar functional groups, is non-volatile. Therefore, a crucial step of derivatization is necessary to convert the carboxylic acid and hydroxyl groups into less polar, more volatile moieties prior to GC-MS analysis. colostate.edu

Common derivatization methods include esterification and silylation. nih.govnih.gov Esterification, for example with BF₃/butanol, converts the carboxylic acid groups to butyl esters. nih.gov Silylation is a more comprehensive method that targets both carboxylic acid and hydroxyl groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation and subsequent mass spectrometric detection. capes.gov.brpsu.edu The choice between these derivatization techniques can impact sensitivity and reproducibility, with silylation often providing lower detection limits for low-molecular-weight dicarboxylic acids. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxycarboxylic Acids

Reagent Class Example Reagent Target Functional Groups Key Advantages
Silylating Agents BSTFA, MSTFA Carboxyl (-COOH), Hydroxyl (-OH) Highly effective, produces stable derivatives, targets multiple functional groups simultaneously. nih.govresearchgate.net

| Alkylating Agents (Esterification) | BF₃/Methanol, Diazomethane | Carboxyl (-COOH) | Specific for carboxylic acids, produces stable esters. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful and versatile platform for the analysis of this compound, especially within the context of metabolomics. tandfonline.comnih.govnih.gov This technique combines the superior separation capabilities of HPLC for polar and non-volatile compounds with the sensitive and selective detection of mass spectrometry. It allows for the direct analysis of the compound in complex biological matrices like urine or cell extracts, often with minimal sample preparation. nih.govnih.gov

For comprehensive metabolite profiling, a dual LC-MS approach combining reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can provide extensive coverage of the metabolome. HILIC is particularly well-suited for highly polar compounds that are poorly retained in RPLC. Targeted metabolomics methods using LC coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and specificity for quantifying specific organic acids. nih.govnih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention, with reagents like phenylenediamine being used to target carboxylic acid groups. nih.govnih.gov

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, including its connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR would reveal the number of different proton environments, their multiplicity (splitting patterns), and their relative proximity. The chemical shifts of the olefinic protons (those on the C=C double bonds) would fall in the typical range of 5.0-7.0 ppm. nih.gov Crucially, the magnitude of the coupling constants (J-values) between these olefinic protons can determine the stereochemistry (E/Z or cis/trans) of the double bonds. Larger coupling constants are characteristic of a trans configuration, while smaller values indicate a cis configuration.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the unambiguous assignment of the entire carbon skeleton. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is invaluable for confirming stereochemical assignments in a rigid conformation. wordpress.com The use of "pure shift" NMR methods can simplify complex, overlapping spectra by collapsing multiplets into singlets, greatly enhancing resolution for determining diastereomeric ratios. manchester.ac.uk

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the molecular mass of this compound with high accuracy, allowing for the confident determination of its elemental formula (C₆H₆O₅).

When coupled with a fragmentation technique (tandem mass spectrometry or MS/MS), a precursor ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule is selected and fragmented. The resulting product ions provide structural information. For this compound in negative ion mode ([M-H]⁻), characteristic fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid groups. nih.govresearchgate.net Cleavage of the carbon-carbon bonds in the backbone would also produce diagnostic fragment ions. nih.gov

Table 3: Predicted MS Fragmentation for this compound (Negative Ion Mode)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Interpretation
173.01 [M-H]⁻ 155.00 H₂O Loss of water from the hydroxyl group.
173.01 [M-H]⁻ 129.02 CO₂ Decarboxylation from one of the carboxylic acid groups. libretexts.org
155.00 [M-H-H₂O]⁻ 111.01 CO₂ Subsequent decarboxylation after water loss.

The analysis of fragment ions from derivatized molecules, such as the TMS derivatives used in GC-MS, also provides characteristic patterns that can confirm the structure. capes.gov.brpsu.edunih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for elucidating the structural features of organic molecules. IR spectroscopy probes the vibrational frequencies of bonds to identify functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems.

Infrared (IR) Spectroscopy

For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of carboxylic acid groups would be indicated by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹, potentially showing broadening due to hydrogen bonding.

The hydroxyl (-OH) group attached to the carbon backbone would display a distinct O-H stretching vibration, likely in the range of 3500-3200 cm⁻¹. The C=C double bonds of the conjugated diene system would give rise to stretching vibrations in the 1650-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from both the carboxylic acid and the hydroxyl group would be observable in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1700-1680 (strong)
HydroxylO-H Stretch3500-3200
AlkeneC=C Stretch1650-1600
Carboxylic Acid/HydroxylC-O Stretch1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its conjugated system. The presence of a hexa-2,4-diene structure, which is a conjugated diene, will result in a strong absorption band (π → π* transition) in the UV region. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the hydroxyl and carboxyl groups. For a conjugated diene, the λmax is typically in the range of 210-250 nm. The addition of the hydroxyl and carboxyl groups may cause a bathochromic (red) shift to longer wavelengths. The exact λmax would provide valuable information about the specific stereochemistry and electronic environment of the chromophore.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

A successful crystallographic analysis would reveal:

Stereochemistry: The absolute configuration at the chiral center (the carbon bearing the hydroxyl group) and the geometry (cis or trans) of the double bonds.

Conformation: The preferred spatial orientation of the carboxyl groups and the planarity of the conjugated diene backbone.

Intermolecular Interactions: The nature and geometry of hydrogen bonding interactions involving the hydroxyl and carboxylic acid groups, which dictate the crystal packing.

While no experimental crystal structure for this compound has been reported in publicly accessible databases, a hypothetical crystallographic study would involve growing single crystals of the compound and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map would be used to build a detailed molecular model.

Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C=O, C-O, C=C, C-C, C-H, O-H
Key Bond Angles (°)O-C=O, C-C=C, C-C-O
Torsion Angles (°)Defining the planarity and conformation

The acquisition of such data would be invaluable for understanding the structure-property relationships of this compound and for its potential applications in various scientific fields.

Computational and Theoretical Studies on 3 Hydroxyhexa 2,4 Dienedioic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic charge distribution, and the energies of molecular orbitals, which in turn determine the molecule's reactivity.

While specific, in-depth quantum chemical studies focused solely on 3-Hydroxyhexa-2,4-dienedioic acid are not extensively detailed in the surveyed literature, its formation is a subject of interest in studies of atmospheric chemistry and environmental degradation. For instance, the formation of this compound has been identified during the heterogeneous oxidation of catechol thin films exposed to ozone. Current time information in Edmonton, CA.acs.orgresearchgate.net These processes involve complex reaction pathways, including the electrophilic attack of ozone on catechol and subsequent hydroxylation by hydroxyl radicals (HO•). Current time information in Edmonton, CA. The formation of this compound is also proposed in the photocatalytic ozonation and degradation of the pesticide Tetradifon (B1682753). gnest.org

In such studies, computational chemistry, often using Density Functional Theory (DFT), is typically employed to elucidate the reaction mechanisms and energetics of the degradation pathways of the parent compounds (e.g., catechol). These calculations help to identify plausible intermediates and products, including various aliphatic species like 2-hydroxyhexa-2,4-dienedioic acid and this compound. researchgate.netresearchgate.net The mechanisms are thought to involve the formation of primary ozonides and Criegee intermediates, leading to ring-cleavage and the generation of various oxidized linear compounds. researchgate.net

Table 1: Context of this compound Formation in Computational Studies

Precursor CompoundProcessKey Reactive SpeciesReference
CatecholHeterogeneous OzonolysisOzone (O₃), Hydroxyl Radicals (HO•) Current time information in Edmonton, CA.acs.org
TetradifonPhotocatalytic OzonationPhoto-generated ozone radicals gnest.org

Although these studies confirm the existence and formation pathways of this compound, dedicated computational analyses of its electronic structure—such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity—are not prominently featured in the available literature.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In biochemistry, MD simulations are invaluable for understanding how a substrate, such as this compound, might bind to and interact with an enzyme's active site.

The relevance of enzyme interactions with this compound is highlighted by its identification as a key intermediate in the bacterial biodegradation of the common non-steroidal anti-inflammatory drug, ibuprofen (B1674241). mdpi.com Specifically, the isomer (2E,4Z)-3-hydroxyhexa-2,4-dienedioic acid was detected as a metabolite when ibuprofen was degraded by Achromobacter spanius S11. mdpi.com

The degradation pathway of ibuprofen by this bacterium is proposed to involve a series of enzymatic steps, including hydroxylation and oxidation, catalyzed by enzymes such as monooxygenases and dioxygenases. mdpi.com The pathway ultimately leads to the cleavage of the aromatic ring of an intermediate, which then enters central metabolism. Enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are known to be involved in the degradation of aromatic compounds, producing intermediates that are structurally related to this compound. mdpi.com

While the metabolic context strongly suggests a direct interaction between this compound and specific bacterial enzymes, detailed molecular dynamics simulations or computational docking studies that explicitly model the binding of this compound to the active sites of these enzymes are not described in the reviewed scientific literature. Such simulations would be a valuable next step to elucidate the precise binding mode, identify key amino acid residues involved in catalysis, and understand the mechanism of its enzymatic transformation.

In Silico Prediction of Metabolic Pathways and Enzyme Function

In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict metabolic pathways and the functions of uncharacterized enzymes. These predictions can be based on genomic data, metabolite analysis, and knowledge of related biochemical pathways.

A significant finding from experimental and analytical studies, which forms the basis for in silico pathway reconstruction, is the role of (2E,4Z)-3-hydroxyhexa-2,4-dienedioic acid in the biodegradation of ibuprofen by Achromobacter spanius S11. mdpi.com The identification of this and other metabolites allowed for the proposal of a detailed degradation pathway.

Table 2: Proposed Biodegradation Pathway of Ibuprofen via this compound

Metabolite Number (in source)Compound NameMolecular FormulaKey Transformation StepReference
1IbuprofenC₁₃H₁₈O₂Initial Substrate mdpi.com
2/31-hydroxyibuprofen / 2-hydroxyibuprofenC₁₃H₁₈O₃Hydroxylation mdpi.com
6Trihydroxy ibuprofenC₁₃H₁₈O₅Further Hydroxylation mdpi.com
11(3,4-dihydroxyphenyl) acetic acidC₈H₈O₄Side-chain oxidation and loss mdpi.com
13(2E,4Z)-3-hydroxyhexa-2,4-dienedioic acid C₆H₆O₅Aromatic ring cleavage mdpi.com

This proposed pathway is a powerful example of how identifying chemical intermediates helps in predicting the sequence of enzymatic reactions. The transformation from an aromatic precursor like (3,4-dihydroxyphenyl) acetic acid to a linear dienedioic acid derivative strongly implies the action of a dioxygenase enzyme, which catalyzes the cleavage of the aromatic ring. While the specific enzyme responsible for acting on the immediate precursor to this compound in A. spanius has not been definitively characterized, bioinformatics approaches could be used to search the genome of this bacterium for candidate dioxygenase genes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analyses for Related Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov

Direct cheminformatics or QSAR analyses specifically targeting this compound are not available in the current literature. However, the principles of these methods are widely applied to related classes of compounds, such as other carboxylic acids and their derivatives, to predict properties like anti-fungal or anti-plasmodial activity, or interaction with protein targets. nih.govmdpi.com

A typical QSAR study involves several key steps:

Data Collection: Assembling a dataset of compounds with known activities.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.

Model Building: Using statistical or machine learning methods to create a mathematical equation that links a subset of these descriptors to the observed activity. nih.gov

Validation: Rigorously testing the model's predictive power using both internal and external validation techniques. nih.gov

For a class of compounds like substituted dienedioic acids, a QSAR model could be developed to predict, for example, their biodegradability, toxicity, or their potential as enzyme inhibitors. Descriptors in such a model might include molecular weight, lipophilicity (logP), number of hydrogen bond donors/acceptors, and various electronic and topological indices.

Although a specific QSAR model for this compound has not been built, the methodologies are well-established and could be applied if a suitable dataset of related compounds with measured activities were available. researchgate.net Such an approach could accelerate the discovery of new molecules with desired properties, for instance, in the development of bio-based polymers from muconic acid and its derivatives. researchgate.netmdpi.com

Genetic and Molecular Regulation of Pathways Involving 3 Hydroxyhexa 2,4 Dienedioic Acid

Gene Identification and Cloning for Enzymes in 3-Hydroxyhexa-2,4-dienedioic acid Metabolism

The enzymes involved in the metabolism of aromatic compounds, including the pathway leading to this compound, are encoded by specific genes that have been identified and cloned in various microorganisms. A key pathway is the protocatechuate (PCA) 4,5-cleavage pathway, which is essential for the degradation of lignin-derived low-molecular-weight products in bacteria like Sphingomonas paucimobilis SYK-6. nih.gov

In this bacterium, the ligK gene encodes the enzyme 4-carboxy-4-hydroxy-2-oxoadipate (CHA) aldolase. nih.gov This enzyme is crucial for the pathway. The ligK gene consists of a 684-base-pair open reading frame. nih.gov Its deduced amino acid sequence shares significant identity (57% to 88%) with corresponding genes in other bacteria such as Sphingomonas sp. strain LB126, Comamonas testosteroni BR6020, Arthrobacter keyseri 12B, and Pseudomonas ochraceae NGJ1. nih.gov

Another well-characterized set of genes are the tfd genes from Ralstonia eutropha JMP134, which are responsible for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov The TfdA enzyme converts 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP), which is then metabolized via an intradiol ring cleavage pathway encoded by the tfdCDEF genes. nih.gov In contrast, a different family of genes, cadRABKC, has been identified in Bradyrhizobium sp. strain HW13 for 2,4-D degradation. nih.gov

The following table summarizes some of the key genes and enzymes identified in these pathways.

GeneEnzymeOrganismFunction in Pathway
ligK4-carboxy-4-hydroxy-2-oxoadipate (CHA) aldolaseSphingomonas paucimobilis SYK-6Catalyzes the conversion of CHA to pyruvate (B1213749) and oxaloacetate. nih.gov
ligABProtocatechuate 4,5-dioxygenaseSphingomonas paucimobilis SYK-6Catalyzes the 4,5-cleavage of protocatechuate. nih.gov
ligI2-pyrone-4,6-dicarboxylate hydrolaseSphingomonas paucimobilis SYK-6Hydrolyzes the product of the LigAB reaction. nih.gov
ligJ4-oxalomesaconate hydrataseSphingomonas paucimobilis SYK-6Catalyzes the hydration of 4-oxalomesaconate. nih.gov
tfdCDEFEnzymes for intradiol ring cleavageRalstonia eutropha JMP134Further metabolize 3,5-dichlorocatechol. nih.gov
cadRABKCEnzymes for 2,4-D degradationBradyrhizobium sp. strain HW13A novel pathway for 2,4-D degradation. nih.gov

Analysis of Gene Clusters and Operons Associated with Degradation Pathways

The genes encoding the enzymes for aromatic degradation are often organized into clusters or operons, which allows for coordinated regulation of their expression. In Sphingomonas paucimobilis SYK-6, the genes for the protocatechuate 4,5-cleavage pathway are located on a 10.5-kb EcoRI fragment. nih.gov Within this fragment, the ligK gene is situated 1,183 bp upstream of the ligI gene and is transcribed in the same direction. nih.gov

In Thauera aromatica strain AR-1, the genes for the anaerobic degradation of 3,5-dihydroxybenzoate (B8624769) are organized into five inducible operons. nih.gov These operons are controlled by a single LysR-type transcriptional regulator, DbdR. nih.gov Similarly, in Pseudomonas putida ND6, two catechol ortho-cleavage pathway gene clusters, catBICIAI and catBIICIIAII, are present on the chromosome. jmb.or.kr The catI and catII operons are co-transcribed, while catAI and catAII are under independent transcriptional control. jmb.or.kr

Transcriptional Regulation and Inducible Gene Expression

The expression of genes involved in these metabolic pathways is typically inducible, meaning that the genes are only transcribed in the presence of a specific substrate or intermediate. This regulation is often mediated by transcriptional regulator proteins.

In Pseudomonas denitrificans, the degradation of 3-hydroxypropionic acid (3-HP) is upregulated by the presence of 3-HP itself. nih.govresearchgate.net This induction is controlled by a LysR-family transcriptional regulator. nih.govresearchgate.net This type of inducible system is common in over 53 genera of microorganisms. nih.gov In P. denitrificans, the transcription of the hpdH, mmsA, and hbdH-4 genes, which are involved in 3-HP degradation, is stimulated by 3-HP. nih.govresearchgate.net

In Sphingomonas paucimobilis SYK-6, the ligR gene, which encodes a LysR-type transcriptional activator, is located 174 bp upstream of the ligK gene. nih.gov In Bradyrhizobium sp. strain HW13, the cadR gene is thought to encode an AraC/XylS type of transcriptional regulator. nih.gov Deletion or frameshift mutations in cadR resulted in the loss of 2,4-D conversion activity, indicating that it is essential for the expression of the cadABKC genes. nih.gov

The regulation can also be influenced by environmental factors such as aeration. In a metabolically engineered strain of Klebsiella pneumoniae producing 3-HP, the transcription of the aldH gene was significantly enhanced under microaerobic and aerobic conditions compared to anaerobic conditions. nih.gov

Construction and Characterization of Genetically Engineered Microorganisms for Bioremediation or Bioproduction

The understanding of the genetic and molecular regulation of these pathways has enabled the construction of genetically engineered microorganisms (GEMs) for specific applications like bioremediation and bioproduction. nih.gov By introducing or modifying genes, the metabolic capabilities of these microorganisms can be enhanced. nih.gov

For bioremediation, GEMs can be designed to degrade environmental pollutants more efficiently. nih.gov For instance, bacteria have been engineered to biodegrade oil spills, halobenzoates, naphthalenes, and other toxic compounds. nih.gov The use of bacterial hemoglobin (VHb) in genetically engineered bacteria has been explored to improve the degradation of aromatic organic compounds under low-oxygen conditions. nih.gov

In the realm of bioproduction, microorganisms have been engineered to produce valuable chemicals. For example, a genetically modified microorganism has been developed to produce 3-hydroxyhexanedioic acid, (E)-hex-2-enedioic acid, and/or hexanedioic acid at a high yield. google.com This was achieved by disrupting the function of pyruvate kinase and enhancing the activity of other key enzymes. google.com Similarly, Escherichia coli has been engineered to produce 3-hydroxypropionic acid (3-HP), a valuable platform chemical. nih.govnih.gov By introducing heterologous genes and optimizing the metabolic pathways, researchers have significantly increased the production of 3-HP. nih.gov

The table below provides examples of genetically engineered microorganisms and their applications.

MicroorganismGenetic ModificationApplicationOutcome
Klebsiella pneumoniaeOverexpression of aldHec geneBioproductionEffective conversion of glycerol (B35011) to 3-hydroxypropionic acid. nih.gov
Escherichia coliIntroduction of malonyl-CoA pathway genesBioproductionProduction of 3-hydroxypropionic acid from glucose. nih.gov
UnspecifiedDisruption of pyruvate kinase, enhancement of phosphoenolpyruvate (B93156) carboxykinaseBioproductionHigh-yield production of 3-hydroxyhexanedioic acid and related compounds. google.com
Bacteria with VHbIntroduction of bacterial hemoglobin geneBioremediationEnhanced degradation of aromatic compounds under hypoxic conditions. nih.gov

Broader Academic and Industrial Implications of 3 Hydroxyhexa 2,4 Dienedioic Acid Research

Role in Environmental Bioremediation and Pollutant Degradation

3-Carboxy-cis,cis-muconic acid is a pivotal intermediate in the aerobic degradation of various aromatic compounds by soil bacteria and fungi. Its formation is a key step in the β-ketoadipate pathway , a central metabolic route for funneling diverse aromatic molecules into the tricarboxylic acid (TCA) cycle. This pathway is crucial for the natural cycling of carbon and the detoxification of environmental pollutants.

The formation of 3-carboxy-cis,cis-muconic acid occurs specifically through the ortho-cleavage (or intradiol cleavage) of protocatechuate (3,4-dihydroxybenzoic acid). Protocatechuate itself is a central intermediate derived from the breakdown of a wide range of natural and xenobiotic compounds, including:

Lignin-derived monomers (e.g., vanillate, ferulate)

Plant-derived flavonoids (e.g., catechins) wikipedia.org

Industrial pollutants such as phthalates and hydroxybenzoates

The enzyme protocatechuate 3,4-dioxygenase catalyzes the critical ring-opening step, incorporating molecular oxygen into the aromatic ring of protocatechuate to yield 3-carboxy-cis,cis-muconic acid. wikipedia.org The existence of this pathway highlights a key strategy employed by microorganisms to mineralize complex aromatic structures, transforming potentially toxic pollutants into harmless central metabolites. This natural process forms the basis of bioremediation strategies for sites contaminated with aromatic hydrocarbons and lignin-rich waste from industrial processes like pulp and paper manufacturing.

Applications in Biocatalysis and Green Chemistry for Chemical Synthesis

While the closely related cis,cis-muconic acid is a celebrated platform chemical for producing bio-based polymers like nylon-6,6 and polyethylene terephthalate (PET), the direct biocatalytic and green chemistry applications of 3-carboxy-cis,cis-muconic acid are less explored and represent a nascent field of research. nih.govnih.gov Its potential, however, is significant due to its unique chemical structure.

The presence of three carboxylic acid groups and conjugated double bonds makes it a highly functionalized C7 building block. Potential applications that merit investigation include:

Specialty Polymers: It could serve as a monomer or a cross-linking agent to create novel polyesters or polyamides with unique properties, such as enhanced hydrophilicity, degradability, or altered mechanical characteristics, due to the additional carboxylic acid group compared to muconic acid.

Chelating Agents: The multiple carboxyl groups suggest potential as a chelating agent for metal ions, which could find use in industrial processes or as a component in biodegradable detergents.

Pharmaceutical Synthesis: As a chiral molecule with multiple reactive sites, it could be a precursor for the synthesis of complex pharmaceutical intermediates, although no current commercial applications are documented.

The principles of green chemistry strongly support the use of such biologically-derived intermediates. wur.nl A key advantage is its production from renewable feedstocks like lignin through microbial fermentation, which avoids the harsh conditions and toxic reagents associated with traditional petrochemical synthesis. mdpi.com

Contribution to Understanding Microbial Metabolism and Evolution

The study of 3-carboxy-cis,cis-muconic acid and its metabolic context, the β-ketoadipate pathway, has been fundamental to our understanding of microbial catabolism and its evolution. This pathway is a paradigm of metabolic convergence, demonstrating how bacteria have evolved to channel a wide array of aromatic substrates into a common sequence of reactions.

The conversion of 3-carboxy-cis,cis-muconic acid is catalyzed by the enzyme 3-carboxy-cis,cis-muconate cycloisomerase , which transforms it into 4-carboxymuconolactone. nih.gov The genes encoding the enzymes for this pathway (the pca genes) are often found clustered together in operons, allowing for coordinated regulation in response to the presence of aromatic compounds. uni-saarland.de

Comparative studies of these enzymes across different microbial species have provided insights into molecular evolution. For instance, the 3-carboxy-cis,cis-muconate lactonizing enzyme from Agrobacterium radiobacter has been shown to be significantly smaller than those from other bacteria and also possesses the ability to act on 3-sulfomuconate, suggesting evolutionary adaptation to different substrates. nih.gov Furthermore, distinct evolutionary motifs have been identified, such as the cycloisomerase from the fungus Neurospora crassa, which exhibits no sequence similarity to its bacterial counterparts and catalyzes the reaction with a different stereochemical outcome, pointing to convergent evolution of this metabolic capability.

The table below summarizes the key enzymatic step involving 3-carboxy-cis,cis-muconic acid in the protocatechuate branch of the β-ketoadipate pathway.

EnzymeEC NumberSubstrate(s)ProductMicrobial Source Example
Protocatechuate 3,4-dioxygenase1.13.11.3Protocatechuate, O₂3-Carboxy-cis,cis-muconic acidPseudomonas putida
3-Carboxy-cis,cis-muconate cycloisomerase5.5.1.23-Carboxy-cis,cis-muconic acid4-CarboxymuconolactoneAgrobacterium radiobacter

Emerging Research Areas and Future Perspectives

While commercial applications for 3-carboxy-cis,cis-muconic acid have not yet been established, several emerging research areas hold significant promise for its future valorization.

Metabolic Engineering for Overproduction: A primary focus of current research is the metabolic engineering of robust microbial hosts like Pseudomonas putida and Corynebacterium glutamicum to produce platform chemicals from lignin. mdpi.comresearchgate.net While much of this work targets the production of cis,cis-muconic acid, these same strategies can be adapted to accumulate its carboxylated analog. By deleting the gene for 3-carboxy-cis,cis-muconate cycloisomerase (pcaB), the metabolic pathway is blocked, which could lead to the accumulation of 3-carboxy-cis,cis-muconic acid from lignin-derived aromatics. uni-saarland.de This would establish a "biological funneling" process, converting a heterogeneous stream of aromatic compounds into a single, functionalized chemical product.

Biocatalytic Derivatization: Future research will likely explore the enzymatic or chemo-catalytic conversion of 3-carboxy-cis,cis-muconic acid into novel, high-value chemicals. Its dense functionality makes it an attractive starting point for creating complex molecules that are difficult to access through traditional synthesis. For example, selective reduction, oxidation, or esterification of its carboxyl groups could yield a diverse array of chemical entities for the materials and pharmaceutical industries.

Exploration as a Bio-based Polymer Building Block: A critical future direction is the systematic investigation of 3-carboxy-cis,cis-muconic acid as a monomer in polymer synthesis. Its trifunctional nature could lead to the development of bio-based, branched, or cross-linked polymers. These materials could offer enhanced performance characteristics, such as improved thermal stability or tailored biodegradability, positioning them as sustainable alternatives in the specialty polymers market.

Q & A

Basic Research Questions

Q. What are effective biocatalytic methods for synthesizing 3-Hydroxyhexa-2,4-dienedioic acid derivatives?

  • Methodology : Use clarified E. coli CatA lysate (10% v/v) in Tris buffer (pH 7.5) with substituted vanillin precursors. React at 30°C for 16 hours, quench with acetone, centrifuge to remove denatured proteins, acidify with HCl, and extract with ethyl acetate. Purify via acetone recrystallization. Yield and purity depend on substituent steric effects (e.g., 3-chloro derivatives achieve 16% purity without further purification) .
  • Key Data :

SubstrateProductPurity (%)Yield (%)
3-Ethyl vanillin(2Z,4E)-3-Ethylhexa-2,4-dienedioic acid>9560–70
4-Methyl vanillin(2Z,4E)-3-Methylhexa-2,4-dienedioic acid>9050–60

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • NMR Analysis : Compare 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra to literature values for double-bond configurations (e.g., 7.16–7.46 ppm for conjugated dienes) .
  • X-Ray Crystallography : Use SHELX programs for structure refinement. For derivatives, monoclinic space groups (e.g., P21/cP2_1/c) with hydrogen-bonded 3D networks (O–H⋯N, C–H⋯O) are common. Example parameters: a=7.5A˚,b=10.2A˚,c=12.8A˚,β=115.2a = 7.5 \, \text{Å}, b = 10.2 \, \text{Å}, c = 12.8 \, \text{Å}, \beta = 115.2^\circ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for diastereomeric derivatives?

  • Approach : Perform stereospecific NMR experiments (e.g., NOESY) to confirm cis/trans configurations. For example, (2Z,4Z) isomers exhibit distinct coupling constants (J2,31012HzJ_{2,3} \approx 10–12 \, \text{Hz}) compared to (2E,4E) isomers (J2,31517HzJ_{2,3} \approx 15–17 \, \text{Hz}). Validate with X-ray diffraction when crystallinity permits .

Q. What experimental conditions stabilize this compound during storage?

  • Stability Protocol : Store at –20°C in anhydrous, dark conditions. Avoid exposure to moisture, strong acids/bases, and oxidizers (e.g., peroxides), which induce decarboxylation. Purity degrades by 10–15% after 6 months at 4°C .

Q. How can microbial degradation pathways of this compound be studied?

  • Design : Incubate with bacterial consortia (e.g., Pseudomonas spp.) under aerobic conditions. Monitor intermediates via LC-QTOF-MS. Key metabolites include (2E,4E)-hexa-2,4-dienedioic acid (m/z 142.11) and 3-oxohexanedioic acid (m/z 158.08). Use 13C^{13} \text{C}-labeling to trace carbon flux .

Q. What challenges arise in crystallizing this compound derivatives?

  • Crystallization Issues : Hydrophilic carboxyl groups hinder crystal lattice formation. Use vapor diffusion with 2:1 acetone/water. Add 4,4'-bipyridine co-crystallization agents to stabilize via O–H⋯N hydrogen bonds. SHELXD is preferred for solving twinned crystals .

Q. How can biocatalytic efficiency be optimized for large-scale synthesis?

  • Optimization Strategies :

  • Substrate Engineering : Replace vanillin with halogenated analogs (e.g., 3-chloro derivatives) to enhance enzyme-substrate affinity.
  • Reactor Design : Use a 1000 mL Fernbach flask with continuous pH monitoring (optimal pH 7.5–8.0). Scale yields drop by 10–20% beyond 5 L batches due to oxygen transfer limitations .

Q. What analytical methods detect microbial interactions with this compound in gut models?

  • Metabolomic Workflow : Extract fecal samples from in vitro gut simulators. Use SPE columns for purification and correlate this compound levels with microbial taxa (e.g., inverse correlation with Escherichia_Shigella, r=0.70r = -0.70) via 16S rRNA sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.